Cas no 139548-97-3 (3,6-Difluoro-2-nitrophenol)
3,6-Difluoro-2-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Difluoro-2-nitrophenol
- 2,5-difluoro-6-nitrophenol
- Phenol, 3,6-difluoro-2-nitro-
- CL9042
- FCH1583150
- AK147148
- AX8284628
- 139548-97-3
- DS-8684
- DB-135989
- SCHEMBL103726
- MFCD22042170
- AKOS022187271
- DTXSID70437445
- CS-0157180
-
- MDL: MFCD22042170
- Inchi: 1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H
- InChI Key: LDAORTVYRIJMQH-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=C1[N+](=O)[O-])O)F
Computed Properties
- Exact Mass: 175.00809
- Monoisotopic Mass: 175.00809928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 2.1
Experimental Properties
- PSA: 63.37
3,6-Difluoro-2-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146590-5g |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 95% | 5g |
592.80 USD | 2021-06-15 | |
| Alichem | A019146590-10g |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 95% | 10g |
1,083.06 USD | 2021-06-15 | |
| Alichem | A019146590-25g |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 95% | 25g |
2,257.20 USD | 2021-06-15 | |
| TRC | D448103-10mg |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D448103-50mg |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D448103-100mg |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI493-1g |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 98% | 1g |
1080.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI493-5g |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 97% | 5g |
6258CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI493-250mg |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 97% | 250mg |
784CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI493-50mg |
3,6-Difluoro-2-nitrophenol |
139548-97-3 | 98% | 50mg |
142.0CNY | 2021-07-10 |
3,6-Difluoro-2-nitrophenol Suppliers
3,6-Difluoro-2-nitrophenol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3,6-Difluoro-2-nitrophenol
Research Brief on 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3) and Its Applications in Chemical Biology and Pharmaceutical Research
3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3) is a fluorinated nitrophenol derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and drug discovery. The presence of fluorine atoms and the nitro group in its structure enhances its reactivity and binding affinity, making it a promising candidate for various therapeutic and diagnostic applications.
Recent studies have explored the synthetic pathways and mechanistic insights into the production of 3,6-Difluoro-2-nitrophenol. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for its synthesis, emphasizing the use of environmentally friendly reagents and high-yield conditions. The study highlighted the compound's role as a precursor in the development of kinase inhibitors, which are crucial for targeting cancer pathways. Additionally, the fluorinated aromatic ring system of 3,6-Difluoro-2-nitrophenol has been shown to improve the metabolic stability and bioavailability of derived pharmaceuticals, addressing a common challenge in drug design.
In the context of biological activity, 3,6-Difluoro-2-nitrophenol has been investigated for its inhibitory effects on specific enzymes involved in inflammatory and neurodegenerative diseases. A 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy as a competitive inhibitor of tyrosine phosphatases, which play a critical role in cellular signaling pathways. The researchers utilized X-ray crystallography to elucidate the binding interactions between the compound and the enzyme's active site, providing a structural basis for further optimization. These findings underscore the potential of 3,6-Difluoro-2-nitrophenol as a scaffold for designing next-generation therapeutics.
Beyond its direct applications, 3,6-Difluoro-2-nitrophenol has also been employed in the development of fluorescent probes and imaging agents. A recent breakthrough reported in Chemical Communications (2023) described its incorporation into a near-infrared fluorophore for real-time monitoring of enzymatic activity in vivo. This innovation leverages the compound's photostability and tunable electronic properties, offering new tools for diagnostic imaging and biomarker detection. Such advancements highlight the versatility of 3,6-Difluoro-2-nitrophenol in bridging chemical synthesis with biomedical applications.
In conclusion, 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3) represents a multifaceted compound with significant implications for chemical biology and pharmaceutical research. Its synthetic accessibility, combined with its diverse biological activities, positions it as a key player in the development of novel therapeutics and diagnostic tools. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its interactions with emerging biological targets. As the field progresses, this compound is likely to remain at the forefront of innovation in medicinal chemistry and related disciplines.
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